molecular formula C21H20N4O2 B10769083 N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide

N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide

Cat. No.: B10769083
M. Wt: 360.4 g/mol
InChI Key: WBLZCNIEEVRRTG-UHFFFAOYSA-N
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Description

XMD13-2 is a small molecule compound known for its potential therapeutic applications, particularly in cancer research. It targets the myotonic dystrophy kinase-related Cdc42-binding kinase beta (MRCKB) pathway, which is involved in cytoskeleton regulation .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

XMD13-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

XMD13-2 exerts its effects by inhibiting the MRCKB pathway, which plays a crucial role in cytoskeleton regulation. This inhibition disrupts the cytoskeleton dynamics, leading to reduced cell motility and proliferation. The molecular targets involved include MRCKB and associated signaling pathways .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-[3-(cyclopropanecarbonylamino)-1H-indazol-6-yl]-N-cyclopropylbenzamide

InChI

InChI=1S/C21H20N4O2/c26-20(12-4-5-12)23-19-17-9-6-14(11-18(17)24-25-19)13-2-1-3-15(10-13)21(27)22-16-7-8-16/h1-3,6,9-12,16H,4-5,7-8H2,(H,22,27)(H2,23,24,25,26)

InChI Key

WBLZCNIEEVRRTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NNC3=C2C=CC(=C3)C4=CC(=CC=C4)C(=O)NC5CC5

Origin of Product

United States

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